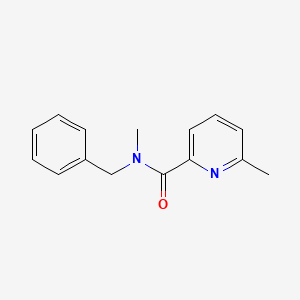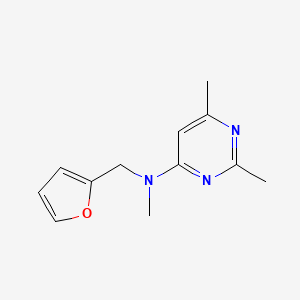![molecular formula C13H23N3O3 B7508606 Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate, commonly known as MPAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPAC is a piperazine derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of MPAC is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. MPAC has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and pain. It has also been shown to interact with the opioid system, which is involved in the regulation of pain and reward.
Biochemical and Physiological Effects:
MPAC has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase the activity of the GABAergic system, and modulate the activity of the opioid system. MPAC has also been shown to have anxiolytic effects, reducing anxiety and promoting relaxation.
实验室实验的优点和局限性
MPAC has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, MPAC also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for research on MPAC. One potential avenue is the development of new drugs based on the structure of MPAC. Another potential direction is the investigation of the potential therapeutic applications of MPAC in the treatment of various diseases such as arthritis, chronic pain, and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of MPAC and its potential side effects.
Conclusion:
In conclusion, MPAC is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It possesses a wide range of biochemical and physiological effects and has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of MPAC and its potential side effects.
合成方法
The synthesis of MPAC involves the reaction of piperazine with piperidine-1-carbonyl chloride and methyl 2-chloroacetate. The resulting product is then purified through crystallization or chromatography to obtain the final compound. The synthesis of MPAC is a complex process that requires specialized equipment and expertise.
科学研究应用
MPAC has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various diseases such as arthritis, chronic pain, and anxiety disorders.
属性
IUPAC Name |
methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-19-12(17)11-14-7-9-16(10-8-14)13(18)15-5-3-2-4-6-15/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWLVFMYSVHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
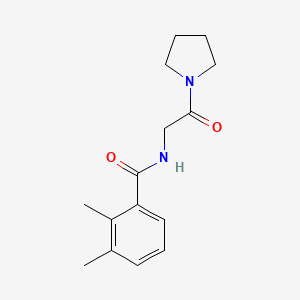
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
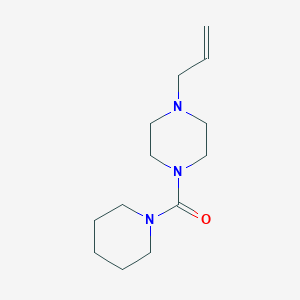

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

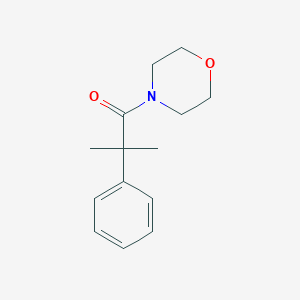

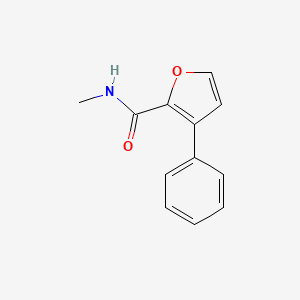
![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
